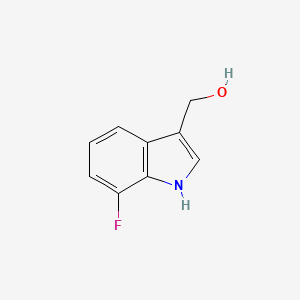
(7-Fluoro-1H-indol-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Fluoro-1H-indol-3-YL)methanol is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position of the indole ring and a hydroxymethyl group at the 3rd position makes this compound unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-1H-indol-3-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Hydroxymethylation: The 7-fluoroindole undergoes a hydroxymethylation reaction to introduce the hydroxymethyl group at the 3rd position. This can be achieved using formaldehyde and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(7-Fluoro-1H-indol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: 7-Fluoro-1H-indole-3-carboxaldehyde or 7-Fluoro-1H-indole-3-carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions used.
Substitution: Substituted indole derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
(7-Fluoro-1H-indol-3-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (7-Fluoro-1H-indol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxymethyl group can influence its binding affinity and selectivity towards certain receptors or enzymes. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar structural features but lacks the fluorine atom.
7-Fluoroindole: Similar to (7-Fluoro-1H-indol-3-YL)methanol but without the hydroxymethyl group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3rd position instead of a hydroxymethyl group.
Uniqueness
The uniqueness of this compound lies in the combination of the fluorine atom and hydroxymethyl group, which can enhance its biological activity and selectivity. This makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C9H8FNO |
|---|---|
分子量 |
165.16 g/mol |
IUPAC名 |
(7-fluoro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2 |
InChIキー |
UZGKSQMJUISULT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)NC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



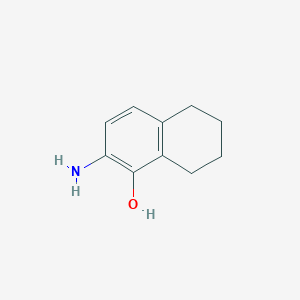
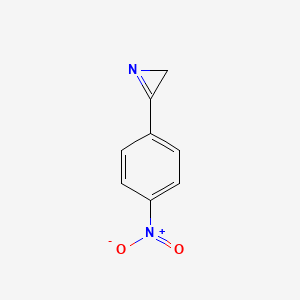
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
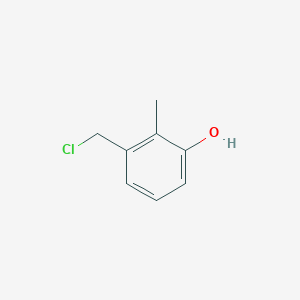
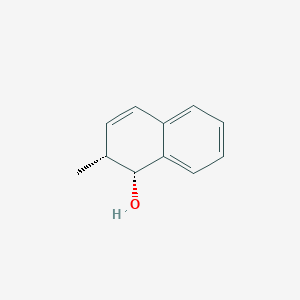

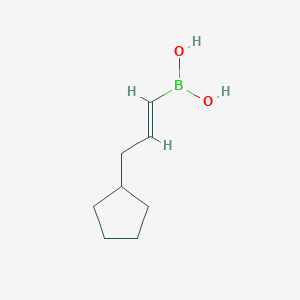
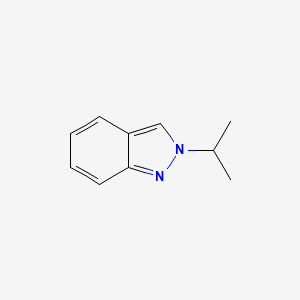
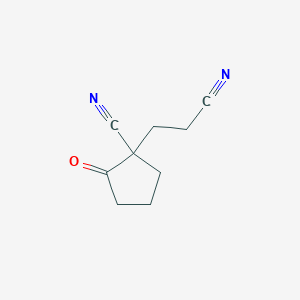
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
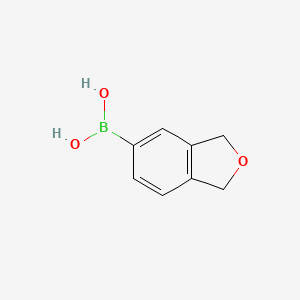

![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)
